

Application Note: Quantification of Phenglutarimide in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Phenglutarimide

Cat. No.: B1680306

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **Phenglutarimide** in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Phenglutarimide is a compound of interest in pharmaceutical research. Accurate and reliable quantification of **Phenglutarimide** in biological matrices is crucial for understanding its pharmacokinetic profile and for clinical monitoring. This application note presents a detailed protocol for a highly selective and sensitive LC-MS/MS method for the determination of **Phenglutarimide** in human plasma. The structural similarity of **Phenglutarimide** to other glutarimide derivatives, such as thalidomide, allows for the adaptation of established analytical principles to develop a robust quantification method.^{[1][2][3][4]}

Chemical Structure of **Phenglutarimide**:

- Molecular Formula: $C_{17}H_{24}N_2O_2$ [5][6][7]
- Molecular Weight: 288.38 g/mol [5][6][7]

Experimental

Materials and Reagents

- **Phenglutarimide** reference standard (purity >98%)
- **Phenglutarimide-d5** (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma (drug-free)

Instrumentation

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

A protein precipitation method is employed for the extraction of **Phenglutarimide** from human plasma. [8][9]

- Allow all samples and standards to thaw to room temperature.
- To 100 μ L of human plasma in a microcentrifuge tube, add 20 μ L of the internal standard working solution (**Phenglutarimide-d5**, 100 ng/mL in methanol).

- Vortex for 10 seconds.
- Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
- Vortex for 30 seconds.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 analytical column.

- Column: C18, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Column Temperature: 40°C
- Gradient Program:

Time (min)	%B
0.0	10
1.0	95
2.0	95
2.1	10

| 3.0 | 10 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode. The MRM transitions for **Phenglutarimide** and its internal standard are optimized for maximum sensitivity.

- Ionization Mode: Electrospray Ionization (ESI), Positive
- MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Phenglutarimide	289.2	114.1	25

| Phenglutarimide-d5 (IS) | 294.2 | 119.1 | 25 |

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, precision, accuracy, and recovery.

Linearity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r^2) was consistently >0.99.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high).

QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Intra-day Accuracy (%)	Inter-day Accuracy (%)
Low	5	4.2	5.1	102.5	101.8
Medium	50	3.5	4.3	98.7	99.2
High	800	2.8	3.6	100.9	101.1

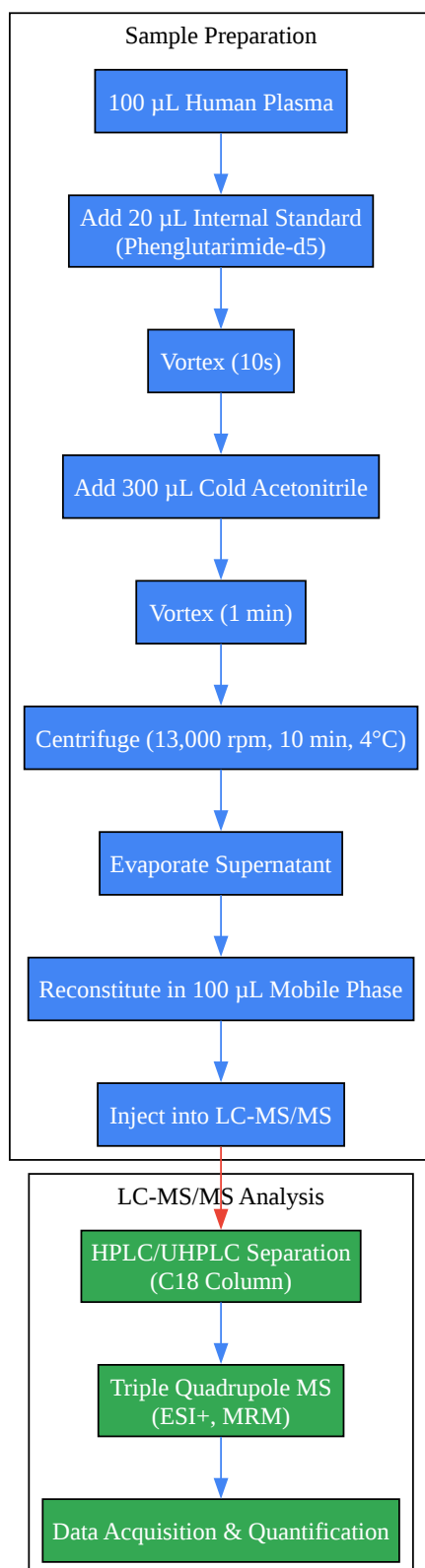
Recovery: The extraction recovery of **Phenglutarimide** from human plasma was determined at three QC concentrations.

QC Level	Concentration (ng/mL)	Mean Recovery (%)
Low	5	88.2
Medium	50	91.5
High	800	90.3

Conclusion

This application note details a simple, rapid, and reliable LC-MS/MS method for the quantification of **Phenglutarimide** in human plasma. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput analysis in pharmacokinetic studies and clinical applications.

Visualizations



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- To cite this document: BenchChem. [Application Note: Quantification of Phenglutarimide in Human Plasma by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680306#lc-ms-ms-method-for-phenglutarimide-quantification]

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